

# Boc-D-Glu(Obzl)-Oh molecular weight and formula

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## Compound of Interest

Compound Name: *Boc-D-Glu(Obzl)-Oh*

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## In-Depth Technical Guide: Boc-D-Glu(OBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and analytical characterization of N- $\alpha$ -tert-Butoxycarbonyl-D-glutamic acid  $\gamma$ -benzyl ester, commonly referred to as **Boc-D-Glu(OBzl)-OH**. This protected amino acid is a critical building block in synthetic peptide chemistry, particularly in the construction of complex peptides and peptidomimetics for therapeutic and research purposes.

## Core Compound Data

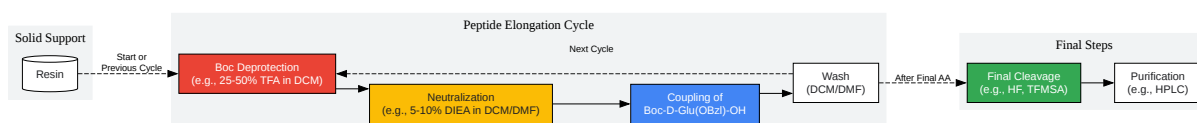
The fundamental physicochemical properties of **Boc-D-Glu(OBzl)-OH** are summarized below. These values are essential for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value	Citations
Molecular Formula	C <sub>17</sub> H <sub>23</sub> NO <sub>6</sub>	[1][2][3]
Molecular Weight	337.37 g/mol (also cited as 337.4 g/mol or 337.40 g/mol )	[2][3][4][5]
CAS Number	35793-73-8	[1][2][3]
Appearance	White powder	[6]
Melting Point	69-71 °C (also cited as 62-78 °C)	[2][6][5]

## Role in Peptide Synthesis

**Boc-D-Glu(OBzl)-OH** is a derivative of the amino acid D-glutamic acid, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the γ-carboxyl group of the side chain is protected as a benzyl ester (OBzl). This dual protection strategy is fundamental to its application in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection scheme. The Boc group provides temporary protection for the α-amino group and can be selectively removed under acidic conditions, while the more stable benzyl ester safeguards the side-chain carboxyl group, which is typically deprotected in the final cleavage step.

The workflow below illustrates the iterative cycle of solid-phase peptide synthesis utilizing a Boc-protected amino acid like **Boc-D-Glu(OBzl)-OH**.



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**Fig. 1:** Solid-Phase Peptide Synthesis (SPPS) Workflow using **Boc-D-Glu(OBzl)-OH**.

## Experimental Protocols

The successful application of **Boc-D-Glu(OBzl)-OH** in peptide synthesis relies on well-defined experimental procedures for coupling and deprotection. Below are detailed methodologies for key steps.

### Boc Group Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the removal of the N-terminal Boc group from a peptide-resin, a critical step before the coupling of the next amino acid.

Materials:

- Boc-protected peptide-resin
- Dichloromethane (DCM), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)

Procedure:

- **Resin Swelling:** The peptide-resin is swelled in DCM for approximately 20-30 minutes in a suitable reaction vessel.<sup>[7]</sup> The DCM is then drained.
- **Deprotection:** A solution of 25-50% TFA in DCM is added to the swollen resin.<sup>[1][8]</sup> The mixture is agitated for about 30 minutes at room temperature to ensure complete removal of the Boc group.<sup>[7]</sup>
- **Washing:** The TFA solution is drained, and the resin is washed multiple times with DCM to thoroughly remove residual TFA.<sup>[7]</sup>
- **Neutralization:** To neutralize the newly formed N-terminal trifluoroacetate salt, the resin is washed with a solution of 5-10% DIEA in DCM or DMF. This step is typically performed twice

for 5-10 minutes each.[7][8]

- Final Washing: The resin is washed again multiple times with DCM or DMF to remove excess DIEA.[7] The peptide-resin is now ready for the subsequent coupling step.

## Coupling of Boc-D-Glu(OBzl)-OH

This protocol describes the incorporation of **Boc-D-Glu(OBzl)-OH** onto the deprotected N-terminus of the peptide-resin.

Materials:

- Deprotected peptide-resin (with a free N-terminal amine)
- **Boc-D-Glu(OBzl)-OH**
- Coupling agent (e.g., HBTU, HATU, or DCC)[8][9]
- Racemization suppressant (e.g., HOBt, particularly if using DCC)[10]
- Diisopropylethylamine (DIEA) or other non-nucleophilic base
- N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

- Activation of Amino Acid: In a separate vessel, **Boc-D-Glu(OBzl)-OH** (typically 3-4 equivalents relative to the resin substitution) is pre-activated. This is achieved by dissolving it in DMF with a coupling agent like HATU (3-4 equivalents) and DIEA (6-8 equivalents).[8] The solution is allowed to react for 2-5 minutes.[8]
- Coupling Reaction: The pre-activated amino acid solution is added to the neutralized peptide-resin. The reaction mixture is then agitated for a period of 2-4 hours to facilitate peptide bond formation.[8]
- Monitoring: The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or Isatin test.[11] If the test is positive (indicating incomplete reaction), a second coupling may be required.[11]

- Washing: Upon completion, the coupling solution is drained, and the resin is thoroughly washed with DMF and DCM to remove unreacted reagents and byproducts.

## Characterization of Boc-Protected Amino Acids

Ensuring the purity and structural integrity of **Boc-D-Glu(OBzl)-OH** before its use is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose.

Protocol:  $^1\text{H}$  NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the Boc-protected amino acid.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean vial.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Insert the NMR tube into the spectrometer and lock the field frequency using the deuterium signal from the solvent.
- Optimize the magnetic field homogeneity by shimming the instrument.
- Acquire a  $^1\text{H}$  NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans).

Data Analysis:

- Process the spectrum (Fourier transformation, phase correction, baseline correction).
- Calibrate the spectrum using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).
- Expected Characteristic Signals:
  - A prominent singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[\[2\]](#)

- Signals corresponding to the protons of the glutamic acid backbone.
- Signals for the benzyl group protons.
- A signal for the NH proton of the carbamate.[12]

The integration of these signals should be consistent with the number of protons in the structure of **Boc-D-Glu(OBzl)-OH**. The presence and correct chemical shift of the Boc group's singlet are strong indicators of successful protection.[2]

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